2-(Fluoromethyl)pyrimidin-5-OL
Overview
Description
2-(Fluoromethyl)pyrimidin-5-OL is a fluorinated pyrimidine derivative characterized by the presence of a fluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 2-(Fluoromethyl)pyrimidin-5-OL are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, this compound can control cell growth and metabolism, thereby exerting its therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the MAPK signaling pathway, tyrosine kinase pathway, and DNA damage/DNA repair pathway . These pathways play crucial roles in cell growth, differentiation, and survival. By interacting with these pathways, this compound can influence various cellular processes and downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinases, leading to controlled cell growth and metabolism . This results in the compound’s potential anticancer activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)pyrimidin-5-OL typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives and fluoromethylating agents.
Fluoromethylation: The pyrimidine ring is fluoromethylated using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The fluoromethylated pyrimidine undergoes hydroxylation to introduce the hydroxyl group at the 5-position. This can be achieved using various hydroxylation agents, such as hydrogen peroxide or hydroxylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The fluoromethyl group can be reduced to a methyl group.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and halides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Fluoromethyl)pyrimidin-5-one
Reduction: 2-(Methyl)pyrimidin-5-OL
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Fluoromethyl)pyrimidin-5-OL has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.
Comparison with Similar Compounds
2-(Fluoromethyl)phenol
2-(Fluoromethyl)pyridine
2-(Fluoromethyl)thiazole
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Properties
IUPAC Name |
2-(fluoromethyl)pyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUCGXDIYLBEOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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